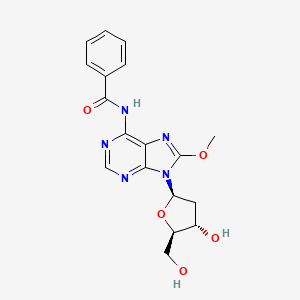
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methoxy-9H-purin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methoxy-9H-purin-6-yl)benzamide is an organic compound with a complex structure that includes a purine base, a tetrahydrofuran ring, and a benzamide group
Métodos De Preparación
The synthesis of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methoxy-9H-purin-6-yl)benzamide typically involves multiple steps. One common synthetic route includes the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups, followed by the coupling of the protected nucleoside with benzoyl chloride to form the benzamide derivative. The reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the coupling reaction .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group on the purine base can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methoxy-9H-purin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in inhibiting specific enzymes, making it a valuable tool in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methoxy-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting various biochemical pathways. This inhibition can lead to changes in cellular processes, making the compound useful in studying disease mechanisms and developing new therapies .
Comparación Con Compuestos Similares
Similar compounds to N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methoxy-9H-purin-6-yl)benzamide include other nucleoside analogs and benzamide derivatives. These compounds share structural similarities but differ in their functional groups and specific biological activities. For example:
N-Benzoyl-2’-deoxy-3’-O-(1,1-dimethylethyl)dimethylsilyl-adenosine: Similar in structure but with different protective groups.
Adenosine derivatives: Varying in the substituents on the purine base and the sugar moiety
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H19N5O5 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxypurin-6-yl]benzamide |
InChI |
InChI=1S/C18H19N5O5/c1-27-18-21-14-15(22-17(26)10-5-3-2-4-6-10)19-9-20-16(14)23(18)13-7-11(25)12(8-24)28-13/h2-6,9,11-13,24-25H,7-8H2,1H3,(H,19,20,22,26)/t11-,12+,13+/m0/s1 |
Clave InChI |
OHFJUJYGEWKGKR-YNEHKIRRSA-N |
SMILES isomérico |
COC1=NC2=C(N=CN=C2N1[C@H]3C[C@@H]([C@H](O3)CO)O)NC(=O)C4=CC=CC=C4 |
SMILES canónico |
COC1=NC2=C(N=CN=C2N1C3CC(C(O3)CO)O)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


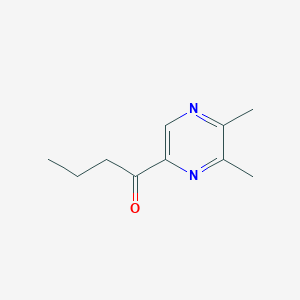
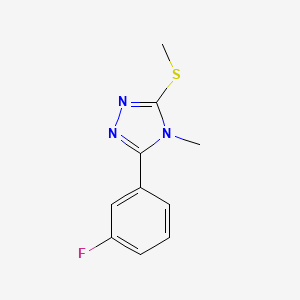



![2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one](/img/structure/B12917674.png)

![3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine](/img/structure/B12917680.png)

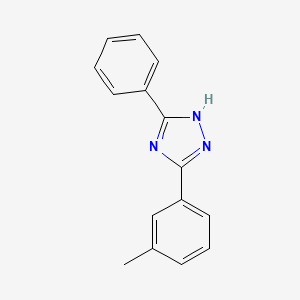
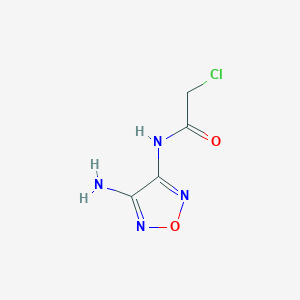
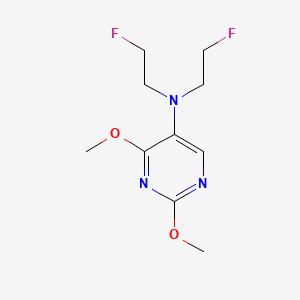

![2-(4-Methoxyphenyl)-1-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12917721.png)
